molecular formula C18H19N3O4 B5800836 N-[4-(morpholin-4-ylmethyl)phenyl]-2-nitrobenzamide

N-[4-(morpholin-4-ylmethyl)phenyl]-2-nitrobenzamide

Cat. No.: B5800836
M. Wt: 341.4 g/mol
InChI Key: FBJIQVPIDVBFFK-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-ylmethyl)phenyl]-2-nitrobenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of benzamides and features a morpholine ring, which is known for its versatility in chemical synthesis and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholin-4-ylmethyl)phenyl]-2-nitrobenzamide typically involves a multi-step process. One common method includes the reaction of 4-(morpholin-4-ylmethyl)aniline with 2-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholin-4-ylmethyl)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation states.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N-[4-(morpholin-4-ylmethyl)phenyl]-2-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-ylmethyl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes and proteins, leading to a reduction in pathological processes such as inflammation and tumor growth. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide: Known for its anti-inflammatory and anticancer properties.

    3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Studied for its diverse biological activities, including antiviral and antitumor effects.

Uniqueness

N-[4-(morpholin-4-ylmethyl)phenyl]-2-nitrobenzamide stands out due to its specific structural features, such as the presence of both a morpholine ring and a nitrobenzamide moiety

Properties

IUPAC Name

N-[4-(morpholin-4-ylmethyl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-18(16-3-1-2-4-17(16)21(23)24)19-15-7-5-14(6-8-15)13-20-9-11-25-12-10-20/h1-8H,9-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJIQVPIDVBFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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